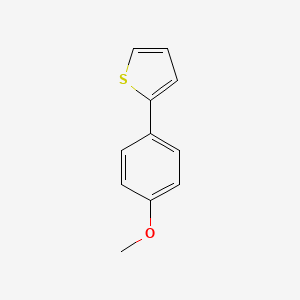

2-(4-Methoxyphenyl)thiophene

Cat. No. B1363729

Key on ui cas rn:

42545-43-7

M. Wt: 190.26 g/mol

InChI Key: TWKDIVDAGCWHES-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05156774

Procedure details

23.30 g of thiophene (0.277 mole) and 140 ml of dry THF were introduced into a 500 ml three-necked round bottom flask placed under nitrogen; after cooling to -20° C., 160 ml of butyllithium (46 M/1 in hexane) were run in slowly; the temperature was allowed to return to 0° C.; time 2 hours 30 min. 34.6 g (0.254 M) of ZnCl2 and 275 ml of dry THF were charged under nitrogen into a one-liter three-necked vessel with mechanical stirring. After allowing to dissolve, the above solution was run in over 30 min; the reaction was slightly exothermic. 20 ml of THF were added again for rinsing. 0.3907 g (6.80 ×10-4 mole) of Pd(DBA)2, 0.714 g (2.72 ×103 mole) of TPP and 220 ml of dry THF were charged into a 2 liter three-necked vessel placed under nitrogen; after allowing to react (10 min), 45.9 g (0.245 mole) of para-bromoanisole were added and the above solution was run in at normal temperature; heating under reflux was carried out for 16 hours. After allowing to cool, water was added and the mixture was extracted with ethyl acetate; the material was washed with water, dried over MgSO4 and was evaporated down; a solid was recovered. 27.3 g of a solid were obtained by recrystallization (melting point: 111° C.) (2-paramethoxyphenylthiophene).

Identifiers

|

REACTION_CXSMILES

|

[S:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.C1COCC1.C([Li])CCC.Br[C:17]1[CH:22]=[CH:21][C:20]([O:23][CH3:24])=[CH:19][CH:18]=1>[Cl-].[Cl-].[Zn+2].C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].O>[CH3:24][O:23][C:20]1[CH:21]=[CH:22][C:17]([C:2]2[S:1][CH:5]=[CH:4][CH:3]=2)=[CH:18][CH:19]=1 |f:4.5.6,7.8.9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

Step Three

|

Name

|

|

|

Quantity

|

160 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[Li]

|

Step Four

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1CCOC1

|

Step Five

|

Name

|

|

|

Quantity

|

45.9 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC=C(C=C1)OC

|

Step Six

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-20 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to return to 0° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

time 2 hours 30 min

|

|

Duration

|

30 min

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

to dissolve

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was run in over 30 min

|

|

Duration

|

30 min

|

WASH

|

Type

|

WASH

|

|

Details

|

for rinsing

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heating

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under reflux

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the mixture was extracted with ethyl acetate

|

WASH

|

Type

|

WASH

|

|

Details

|

the material was washed with water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over MgSO4

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was evaporated down

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a solid was recovered

|

Outcomes

Product

Details

Reaction Time |

16 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC1=CC=C(C=C1)C=1SC=CC1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 27.3 g | |

| YIELD: PERCENTYIELD | 58.6% | |

| YIELD: CALCULATEDPERCENTYIELD | 58.6% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |